molecular formula C17H21N3O B2413481 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine CAS No. 2379951-67-2

3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine

Cat. No.: B2413481
CAS No.: 2379951-67-2
M. Wt: 283.375
InChI Key: IPLBQUJOWVCXBC-UHFFFAOYSA-N
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Description

3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a piperidine derivative, such as piperidine-4-carboxaldehyde, which reacts with a pyridine derivative, such as 4-hydroxymethylpyridine, in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine lies in its dual functionality, combining the properties of both piperidine and pyridine rings.

Properties

IUPAC Name

3-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-15(11-19-7-1)12-20-10-2-4-16(13-20)14-21-17-5-8-18-9-6-17/h1,3,5-9,11,16H,2,4,10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQUJOWVCXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)COC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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